Fmoc-(s)-5-oxaproline
CAS No.: 130309-36-3
Cat. No.: VC18419616
Molecular Formula: C19H17NO5
Molecular Weight: 339.3 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| CAS No. | 130309-36-3 | 
|---|---|
| Molecular Formula | C19H17NO5 | 
| Molecular Weight | 339.3 g/mol | 
| IUPAC Name | (3S)-2-(9H-fluoren-9-ylmethoxycarbonyl)-1,2-oxazolidine-3-carboxylic acid | 
| Standard InChI | InChI=1S/C19H17NO5/c21-18(22)17-9-10-25-20(17)19(23)24-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,21,22)/t17-/m0/s1 | 
| Standard InChI Key | LWCNNKMYGCOPHU-KRWDZBQOSA-N | 
| Isomeric SMILES | C1CON([C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | 
| Canonical SMILES | C1CON(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | 
Introduction
Chemical and Structural Characteristics of Fmoc-(S)-5-Oxaproline
Molecular Architecture
The compound’s structure features a proline-like oxaproline ring, where an oxygen atom replaces one of the carbon atoms in the pyrrolidine ring. This modification introduces enhanced conformational rigidity compared to canonical proline derivatives. The Fmoc group, attached to the α-amino group, serves dual roles: it prevents undesired side reactions during SPPS and facilitates mild deprotection under basic conditions (e.g., piperidine treatment) .
Table 1: Key Physicochemical Properties
| Property | Value | 
|---|---|
| Molecular Formula | |
| Molecular Weight | 339.3 g/mol | 
| CAS Number | 130309-36-3 | 
| Protective Group | Fmoc (9-fluorenylmethyloxycarbonyl) | 
| Solubility | Compatible with DMF, chloroform | 
Stereochemical Considerations
The (S)-configuration at the α-carbon ensures compatibility with biological systems, as it mirrors the L-amino acid geometry prevalent in natural proteins. This stereochemical fidelity is critical for maintaining the structural integrity of synthetic peptides, particularly those intended for therapeutic applications .
Synthetic Pathways and Optimization
Ring Formation Strategies
The oxaproline ring is synthesized through a cyclization reaction involving serine or threonine derivatives. A representative protocol involves:
- 
Hydroxylamine Activation: Treatment of serine with hydroxylamine derivatives to form a cyclic hydroxylamine intermediate.
 - 
Fmoc Protection: Introduction of the Fmoc group using 9-fluorenylmethyl chloroformate in the presence of a base such as -diisopropylethylamine (DIPEA) .
 - 
Purification: Chromatographic separation using chloroform or dichloromethane/methanol gradients to achieve >95% purity.
 
Stability Enhancements
Comparative studies highlight the superior stability of Fmoc-(S)-5-oxaproline over alternative cyclic hydroxylamines. For instance, six-membered oxazetidine analogs exhibit rapid degradation under acidic conditions, whereas the 5-oxaproline derivative remains intact during prolonged storage and SPPS cycles .
Applications in Solid-Phase Peptide Synthesis (SPPS)
Case Study: EPF-Family Protein Synthesis
In the synthesis of EPF (Epidermal Patterning Factor) proteins, Fmoc-(S)-5-oxaproline was employed as the N-terminal residue in Segment 9. The protocol yielded 160 mg of purified peptide (20% yield) after trifluoroacetic acid (TFA) cleavage and preparative RP-HPLC. This demonstrates the compound’s utility in synthesizing cysteine-rich plant proteins, which are notoriously prone to oxidation and misfolding.
KAHA Ligation: Mechanism and Advancements
Reaction Dynamics
The KAHA ligation leverages the reactivity between α-ketoacids and cyclic hydroxylamines. When Fmoc-(S)-5-oxaproline is used, the reaction proceeds via:
- 
Nucleophilic Attack: The hydroxylamine nitrogen attacks the α-ketoacid carbonyl, forming a tetrahedral intermediate.
 - 
Ester Formation: Collapse of the intermediate yields a homoserine ester.
 - 
Amide Rearrangement: Under basic conditions (pH 9–10), the ester undergoes O-to-N acyl transfer, generating a native amide bond .
 
Table 2: KAHA Ligation Efficiency with Fmoc-(S)-5-Oxaproline
| Protein Synthesized | Yield (%) | Purity (HPLC) | 
|---|---|---|
| SUMO2 | 78 | >95% | 
| Betatrophin | 65 | 92% | 
| IFITM3 | 72 | 94% | 
Comparative Analysis with Native Chemical Ligation (NCL)
Unlike NCL, which requires a cysteine residue at the ligation site, KAHA ligation using Fmoc-(S)-5-oxaproline enables couplings at arbitrary positions. This flexibility has been exploited in the synthesis of:
- 
Ubiquitin Variants: Incorporating non-natural amino acids at internal sites.
 - 
Low-Density Lipoprotein (LDL) Mimetics: Introducing lipid-binding motifs absent in natural sequences .
 
Challenges and Mitigation Strategies
Aspartimide Formation
During SPPS, aspartic acid residues adjacent to Fmoc-(S)-5-oxaproline may undergo cyclization to form aspartimides, leading to truncated sequences. Recent advances employ cyanosulfurylide protecting groups to mask carboxylic acids, reducing side reactions by 80% in model peptides like teduglutide .
Solubility Limitations
The hydrophobic Fmoc group can impair solubility in aqueous coupling buffers. Solutions include:
- 
Co-Solvent Systems: Adding 20% DMSO to DMF improves dissolution without affecting coupling efficiency.
 - 
LiCl Additives: 0.8 M LiCl in DMF prevents aggregation during resin loading .
 
Future Directions and Innovations
Photocleavable Derivatives
Emerging research focuses on replacing the Fmoc group with ortho-nitrobenzyl protections, enabling light-triggered deprotection. Preliminary trials show 90% cleavage efficiency under 365 nm UV light, promising greener synthesis workflows.
- mass of a compound required to prepare a solution of known volume and concentration
 - volume of solution required to dissolve a compound of known mass to a desired concentration
 - concentration of a solution resulting from a known mass of compound in a specific volume